molecular formula C23H27N3O4 B6543509 N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide CAS No. 1040674-53-0

N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide

Cat. No. B6543509
CAS RN: 1040674-53-0
M. Wt: 409.5 g/mol
InChI Key: DTPKOYYWNCLADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is 409.20015635 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Opioid Research and Pain Management

N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide has structural similarities to etonitazene and other nitazene analogues. It was first detected in the United States in November 2023 . Pharmacological studies indicate that it acts as an active mu opioid agonist, with potency similar to etonitazene and approximately ten times greater than fentanyl. Researchers are investigating its potential for pain relief and opioid receptor modulation.

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-ethoxyphenyl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-2-30-20-11-3-16(4-12-20)15-21(27)24-13-14-25-22(28)17-7-9-19(10-8-17)26-23(29)18-5-6-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKOYYWNCLADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(2-(4-ethoxyphenyl)acetamido)ethyl)benzamide

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